Ethyl 2-(2,4-difluoro-5-iodobenzoyl)-3-(dimethylamino)prop-2-enoate

Description

Nomenclature and Chemical Identity

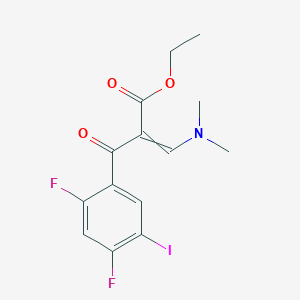

Ethyl 2-(2,4-difluoro-5-iodobenzoyl)-3-(dimethylamino)prop-2-enoate is systematically designated according to International Union of Pure and Applied Chemistry nomenclature standards, reflecting its complex molecular structure. The primary Chemical Abstracts Service registry number assigned to this compound is 697762-39-3, which serves as its definitive chemical identifier in scientific databases and regulatory documentation. Alternative Chemical Abstracts Service numbers including 1131640-51-1 have also been associated with this compound in certain commercial sources, though 697762-39-3 appears to be the most consistently referenced identifier across academic literature.

The molecular formula C14H14F2INO3 precisely describes the atomic composition of this compound, indicating the presence of fourteen carbon atoms, fourteen hydrogen atoms, two fluorine atoms, one iodine atom, one nitrogen atom, and three oxygen atoms. The calculated molecular weight is 409.16700 atomic mass units, establishing its position as a moderately sized organic molecule suitable for various synthetic applications. This molecular weight calculation is consistent across multiple independent sources, confirming the accuracy of the structural assignment.

Alternative nomenclature systems provide additional descriptive names for this compound, including ethyl 2-(2,4-difluoro-5-iodobenzoyl)-3-(dimethylamino)acrylate and 2-(2,4-difluoro-5-iodobenzoyl)-3-dimethylaminoacrylic acid ethyl ester. These synonymous names emphasize different aspects of the molecular structure, particularly highlighting the acrylate functionality and the specific positioning of the dimethylamino group. The systematic name clearly indicates the presence of a benzoyl group bearing fluorine substitutions at the 2,4-positions and an iodine atom at the 5-position, connected to a dimethylamino-substituted propenoate ethyl ester.

Table 1: Chemical Identity Parameters

Properties

IUPAC Name |

ethyl 2-(2,4-difluoro-5-iodobenzoyl)-3-(dimethylamino)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F2INO3/c1-4-21-14(20)9(7-18(2)3)13(19)8-5-12(17)11(16)6-10(8)15/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASTNXCCOMRJHFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CN(C)C)C(=O)C1=CC(=C(C=C1F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F2INO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90699588 | |

| Record name | Ethyl 2-(2,4-difluoro-5-iodobenzoyl)-3-(dimethylamino)prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90699588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

697762-39-3 | |

| Record name | Ethyl 2-(2,4-difluoro-5-iodobenzoyl)-3-(dimethylamino)prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90699588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Preparation Strategy

The synthesis of ethyl 2-(2,4-difluoro-5-iodobenzoyl)-3-(dimethylamino)prop-2-enoate typically involves a condensation reaction between a 2,4-difluoro-5-iodobenzoic acid derivative and ethyl 3-(dimethylamino)acrylate. The process is conducted in polar solvents under controlled temperature conditions to optimize yield and purity.

Synthesis of Ethyl 3-(Dimethylamino)acrylate (Key Intermediate)

A critical intermediate, ethyl 3-(dimethylamino)acrylate, can be synthesized via a two-step process:

- Step 1: Formation of the sodium salt of intermediate formyl guanidine-acetic acid second ester by reacting ethyl acetate with sodium ethylate and a mixed solvent (ethyl acetate/ethanol), under carbon monoxide pressure (2–4 MPa) at 30–80 °C for 2–8 hours.

- Step 2: Addition of dimethylamine hydrochloride (or other dimethylamine salts) to the intermediate in a similar solvent system at 0–60 °C for 2–8 hours, followed by filtration and distillation to yield ethyl 3-(dimethylamino)acrylate with >99% purity.

Summary Table: Key Intermediate Synthesis

Optimization and Research Findings

- Solvent Choice: Polar aprotic solvents (e.g., dimethylformamide, acetonitrile) are preferred for the condensation step, as they stabilize ionic intermediates and improve yields.

- Temperature Control: Lower temperatures reduce side reactions and decomposition, but higher temperatures may be required for complete conversion depending on scale and substrate.

- Yield Optimization: Careful control of stoichiometry and reaction time, as well as the use of high-purity reagents, are critical for maximizing yield and purity.

- Purification: Final purification is typically achieved by column chromatography or recrystallization, ensuring the removal of side products and unreacted starting materials.

Data Table: Summary of Preparation Parameters

| Step | Reagents/Conditions | Expected Yield | Purity | Notes |

|---|---|---|---|---|

| Acid chloride prep | Benzoic acid derivative + thionyl chloride | ~90% | High | Inert atmosphere, low temp |

| Condensation | Acid chloride + ethyl 3-(dimethylamino)acrylate | 70–90% | High | Polar solvent, -5 °C to 100 °C |

| Intermediate prep | See above (two-step process) | ~90% | >99% | Key for overall process efficiency |

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and enhancing its properties for specific applications.

Common Reagents and Conditions: The reactions typically involve the use of common reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and substitution reagents (e.g., halogenating agents). The reaction conditions, including temperature, solvent, and reaction time, are carefully controlled to achieve the desired outcomes.

Major Products Formed: The major products formed from these reactions include derivatives with modified functional groups, which can exhibit different chemical and physical properties. These derivatives are often used in further research and development.

Scientific Research Applications

Medicinal Chemistry

Antiviral Properties

Research indicates that derivatives of ethyl 2-(2,4-difluoro-5-iodobenzoyl)-3-(dimethylamino)prop-2-enoate have been explored as potential antiviral agents. Specifically, studies have focused on their efficacy against HIV through inhibition of viral integrase enzymes. The compound's structural features allow it to interact effectively with the active sites of these enzymes, potentially leading to the development of new antiretroviral therapies .

Anticancer Activity

The compound has also been investigated for its anticancer properties. It is believed that the difluorobenzoyl group enhances the compound's ability to inhibit tumor cell proliferation. In vitro studies have shown promising results in various cancer cell lines, suggesting that this compound could serve as a lead structure for developing novel anticancer agents .

Material Sciences

Photopolymerization

Ethyl 2-(2,4-difluoro-5-iodobenzoyl)-3-(dimethylamino)prop-2-enoate has applications in photopolymerization processes. The presence of the iodo and difluoro groups can enhance light absorption characteristics, making it suitable for use in photoinitiators for UV-curable coatings and inks. This property is particularly valuable in the manufacturing of high-performance materials that require rapid curing under UV light .

Chemical Synthesis

Building Block in Organic Synthesis

This compound serves as an important building block in organic synthesis due to its reactive functional groups. It can be utilized in the synthesis of more complex molecules through various chemical reactions such as nucleophilic substitutions and cross-coupling reactions. Its versatility makes it a valuable intermediate in developing pharmaceuticals and agrochemicals .

Case Study 1: Antiviral Activity

In a study published in a peer-reviewed journal, researchers synthesized several analogs of ethyl 2-(2,4-difluoro-5-iodobenzoyl)-3-(dimethylamino)prop-2-enoate to assess their effectiveness against HIV integrase. The most effective compound exhibited an IC50 value significantly lower than existing treatments, indicating its potential as a lead candidate for further development .

Case Study 2: Photopolymerization Applications

A research team investigated the use of this compound as a photoinitiator in UV-cured coatings. The results demonstrated that formulations containing ethyl 2-(2,4-difluoro-5-iodobenzoyl)-3-(dimethylamino)prop-2-enoate achieved faster curing times and improved mechanical properties compared to traditional photoinitiators .

Mechanism of Action

The mechanism by which Ethyl 2-(2,4-difluoro-5-iodobenzoyl)-3-(dimethylamino)prop-2-enoate exerts its effects involves its interaction with specific molecular targets. The compound's structure allows it to bind to certain receptors or enzymes, leading to the activation or inhibition of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

Amino Group Modifications

The dimethylamino group at the β-position is a common feature in enoate derivatives but varies in other analogues:

- Diethylamino: Found in ethyl 2-(2-cyano-2-ethoxycarbonylethenyl)amino-3-diethylaminopropenoate, which may enhance solubility in non-polar solvents compared to dimethylamino .

Ester Moieties and Backbone Variations

- Ethyl vs. Methyl Esters: The ethyl ester in the target compound offers slower hydrolysis rates compared to methyl esters (e.g., methyl 2-(3-bromophenyl)-3-(dimethylamino)prop-2-enoate), influencing metabolic stability .

- Backbone Diversity: Some analogues, such as those with cyano-ethoxycarbonyl ethenyl groups, diverge from the benzoyl backbone entirely, shifting applications toward heterocyclic synthesis (e.g., pyrido[1,2-a]pyrimidinones) .

Implications for Research and Development

The unique combination of iodine, fluorine, and dimethylamino groups in Ethyl 2-(2,4-difluoro-5-iodobenzoyl)-3-(dimethylamino)prop-2-enoate positions it as a candidate for:

- Medicinal Chemistry : Halogen bonding interactions (iodine) and enhanced electrophilicity may improve target binding in enzyme inhibition studies.

- Materials Science: Polarizable iodine could enhance optoelectronic properties in polymerizable enoates.

Biological Activity

Ethyl 2-(2,4-difluoro-5-iodobenzoyl)-3-(dimethylamino)prop-2-enoate, also known as Ethyl 2-(2,4-difluoro-5-iodobenzoyl)-3-(dimethylamino)acrylate, is a complex organic compound that has garnered attention for its potential biological activities. This article provides an overview of its synthesis, chemical properties, biological mechanisms, and relevant research findings.

Molecular Structure:

- IUPAC Name: Ethyl (E)-2-(2,4-difluoro-5-iodobenzoyl)-3-(dimethylamino)prop-2-enoate

- Molecular Formula: C14H14F2INO3

- Molecular Weight: 409.17 g/mol

- CAS Number: 1131640-51-1

The synthesis of this compound typically involves a multi-step process starting from readily available precursors. A common method includes the reaction of 2,4-difluoro-5-iodobenzoyl chloride with ethyl 3-(dimethylamino)acrylate in the presence of a base such as triethylamine to facilitate product formation .

The biological activity of Ethyl 2-(2,4-difluoro-5-iodobenzoyl)-3-(dimethylamino)prop-2-enoate is primarily attributed to its interactions with various molecular targets including enzymes and receptors. The presence of fluorine and iodine atoms enhances the binding affinity and specificity towards these targets. The dimethylamino group contributes to hydrogen bonding and electrostatic interactions, which are crucial for its biological effects.

Case Studies

- Antifungal Activity : A study focusing on related compounds demonstrated their effectiveness against multiple fungal strains. The findings indicate that compounds with similar functional groups can inhibit fungal growth significantly, suggesting that Ethyl 2-(2,4-difluoro-5-iodobenzoyl)-3-(dimethylamino)prop-2-enoate may also possess antifungal properties .

- Enzyme Interaction Studies : Preliminary research into the interactions of similar compounds with enzymes has shown that modifications in halogenated benzoyl groups can enhance enzyme inhibition rates. This suggests that Ethyl 2-(2,4-difluoro-5-iodobenzoyl)-3-(dimethylamino)prop-2-enoate could be explored for its potential as an enzyme inhibitor in therapeutic applications.

Research Findings

Q & A

Q. What are the key synthetic strategies for preparing Ethyl 2-(2,4-difluoro-5-iodobenzoyl)-3-(dimethylamino)prop-2-enoate?

- Methodological Answer: The compound can be synthesized via a multi-step approach:

Condensation Reactions: React a halogenated benzoyl chloride (e.g., 2,4-difluoro-5-iodobenzoyl chloride) with ethyl 3-(dimethylamino)acrylate under basic conditions (e.g., triethylamine) to form the enoate backbone. This is analogous to methods used for related enoate esters in and , where dimethylamino groups are introduced via nucleophilic substitution or condensation .

Purification: Recrystallize the crude product using ethanol or ether, as demonstrated in for structurally similar heterocycles .

- Key Considerations: Monitor reaction progress via TLC (e.g., toluene/ethyl acetate/water systems) and confirm purity through elemental analysis .

Q. How can the structure of this compound be confirmed experimentally?

- Methodological Answer:

- Spectroscopy: Use - and -NMR to identify characteristic peaks (e.g., the dimethylamino group at δ ~2.8–3.2 ppm and the ester carbonyl at δ ~165–170 ppm). IR spectroscopy can confirm the presence of C=O (ester) and C=C (enoate) stretches .

- X-ray Crystallography: For unambiguous confirmation, grow single crystals via slow evaporation in ethanol. Refinement using SHELX software () is recommended, though no direct crystallographic data for this compound exists in the provided evidence .

Advanced Research Questions

Q. How do electron-withdrawing substituents (F, I) on the benzoyl ring influence reactivity in cross-coupling reactions?

- Methodological Answer:

- Electronic Effects: The 2,4-difluoro-5-iodo substituents activate the benzoyl ring toward electrophilic aromatic substitution and Suzuki-Miyaura coupling. The iodine atom serves as a leaving group, enabling palladium-catalyzed cross-coupling (e.g., with boronic acids). Similar Pd-catalyzed protocols are detailed in , where PdCl(dppf) and NaCO in DMF at 80°C yield coupled products .

- Experimental Design: Optimize reaction conditions by testing Pd catalysts (e.g., Pd(OAc), PdCl(dppf)) and bases (KCO, CsCO) in solvents like 1,4-dioxane or DMF. Monitor yields via HPLC or -NMR .

Q. What computational methods can predict the compound’s tautomeric equilibria and electronic properties?

- Methodological Answer:

- DFT Calculations: Use Gaussian or ORCA software to model the enoate’s tautomeric forms (e.g., keto-enol equilibria). Compare computed dipole moments and HOMO-LUMO gaps with experimental UV-Vis data.

- Molecular Dynamics (MD): Simulate solvation effects in ethanol or DMSO to assess stability under experimental conditions. References to similar enoate systems in suggest solvent polarity significantly impacts tautomer distribution .

Key Considerations for Researchers

- Contradictions in Evidence: While and highlight Pd-catalyzed coupling and condensation methods, no direct data exists for the target compound. Validate protocols using analogs (e.g., ’s chloro/fluoro derivatives) .

- Gaps in Literature: The absence of crystallographic data necessitates original X-ray studies. SHELX () remains the gold standard for refinement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.